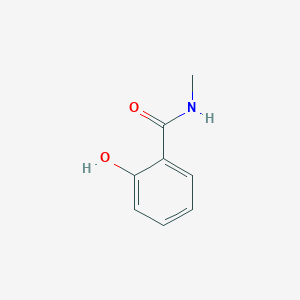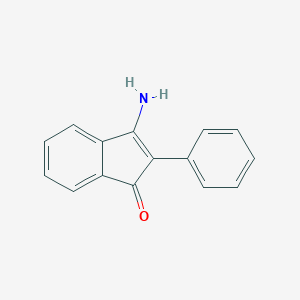
3-Methyl-4-pentenoic acid
Descripción general
Descripción
In Vivo Formation of Thiol Conjugates
The study investigates the metabolites of valproic acid (VPA) and its analog, 4-pentenoic acid, which are implicated in hepatotoxicity. The research focuses on the in vivo formation of thiol conjugates of these compounds in rats. The findings reveal that the reactive metabolite of 4-pentenoic acid, 3-oxo-4-pentenoic acid, forms thiol conjugates, providing evidence for its role in disrupting fatty acid metabolism .
Synthesis of Terpenoids
This paper describes a method for synthesizing 3-methylenealkanoic acids, which are precursors to terpenoids. The process involves the reaction of primary alkyl Grignard reagents with diketene in the presence of cobalt(II) iodide. The utility of this method is demonstrated by synthesizing geranic acid and farnesic acid, highlighting its potential for creating compounds related to 3-methyl-4-pentenoic acid .
Inhibitors of Mycolic Acid Biosynthesis
The synthesis of cyclopropene and cyclopropane fatty acids, which are analogs of intermediates in mycobacterial mycolic acid biosynthesis, is discussed. These compounds, including methyl 3-(2-octadecylcyclopropen-1-yl)propanoate, are potential inhibitors of mycolic acid biosynthesis. The synthesis involves protection and deprotection steps, indicating a complex approach to modifying fatty acid structures similar to this compound .
Vibrational Assignment and Structure
The molecular structure and vibrational frequencies of 4-methylamino-3-penten-2-one were investigated using DFT and MP2 calculations. The study provides insights into the intramolecular hydrogen bond and the conformation of methyl groups, which are relevant for understanding the structural properties of similar compounds like this compound .
Synthesis of γ-Methylene-γ-butyrolactones
The synthesis of 4-penten-4-olides from 4-pentenoic acids is described. The process involves ortho ester Claisen rearrangement, iodolactonization, and hydrogen iodide elimination. This method could be applicable to the synthesis of lactones related to this compound .
Preparation of 5-Methylene-2(5H)-Furanones
A mild approach to synthesizing 5-methylene-2(5H)-furanones is presented. The method includes alkylation, cyclization, and dehydrosulfenylation steps, starting from the dianion of 2-(methylthio)-4-pentenoic acid. This research could inform the synthesis of furanone derivatives of this compound .
Improved Synthesis of Pyrethroids Pesticides
An improved synthesis of 3,3-dimethyl-4-pentenoic acid methyl ester, a pyrethroid pesticide intermediate, is reported. The method involves Claisen rearrangement and transesterification, yielding a high-purity product. This study may offer insights into the synthesis of similar esters of this compound .
Pentafluorosulfanyl Benzoic Acid Derivatives
The synthesis of pentafluorosulfanyl benzoic acid derivatives is described, starting from nitro derivatives and proceeding through aniline and bromide intermediates. This research demonstrates a high-yield synthesis pathway that could be adapted for the synthesis of fluorinated derivatives of this compound .
Improved Synthesis for Industrial Production
An improved synthesis process for 3,3-dimethyl-4-pentenoic acid methyl ester is presented, which is more suitable for industrial production. The process uses orthophosphate and sodium methoxide as catalysts, improving the yield and recovery rate of the product. This could be relevant for the large-scale production of this compound derivatives .
Synthesis of Metal Derivatives
The synthesis of 3-methyl-1-penten-3-oxy derivatives of various metals is reported. These compounds are synthesized using alcohol interchange reactions and characterized by spectral studies. This research could provide a foundation for the synthesis of metal complexes involving this compound .
Aplicaciones Científicas De Investigación
Synthesis of Pyrethroids Pesticides 3-Methyl-4-pentenoic acid is utilized in the synthesis of pyrethroids pesticides. An improved method for synthesizing 3,3-Dimethyl-4-pentenoic Acid Methyl Ester, a key intermediate in this process, has been developed. This method, involving Claisen rearrangement and transesterification, yields a product with 85.5% yield and 99.2% purity, enhancing its industrial production potential (Peng Chu-he, 2012).
Electrochemical Carboxylation 3-Methylene-4-Pentenoic Acid can be synthesized through electrochemical carboxylation, a process that involves the reaction of atmospheric carbon dioxide with certain intermediates. This method yields a diene that can be used in aqueous intermolecular Diels-Alder reactions, a critical step in organic synthesis (H. Senboku et al., 1998).
Polyester Building Blocks A novel application in polymer chemistry involves the conversion of pentoses to trans-2,5-dihydroxy-3-pentenoic acid methyl ester using tin-containing silicates. This compound serves as a building block for polymers, enabling co-polymerization with other compounds to create functionalized polyesters (Samuel G. Elliot et al., 2017).
Chemoenzymatic Synthesis Enzymatic kinetic resolution of 3-phenyl-4-pentenoic acid esters has been studied for synthesizing biologically relevant compounds. This method demonstrates the importance of selecting appropriate biocatalysts for achieving high enantioselectivity in chemical syntheses (A. Brodzka et al., 2012).
Safety and Hazards
3-Methyl-4-pentenoic acid is classified as Eye Dam. 1 - Skin Corr. 1B . It has a flash point of 199.9 °F - closed cup . The safety information suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mecanismo De Acción
Target of Action
It’s structurally similar to 4-pentenoic acid, which has been used to inhibit fatty acid oxidation in rat heart mitochondria . This suggests that 3-Methyl-4-pentenoic acid might interact with similar targets.
Mode of Action
It can be synthesized from crotyl acetate via claisen rearrangement , which might influence its interaction with its targets.
Propiedades
IUPAC Name |
3-methylpent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-5(2)4-6(7)8/h3,5H,1,4H2,2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPZXLANENFTFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392643, DTXSID30862698 | |
| Record name | 3-methyl-4-pentenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methylpent-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1879-03-4 | |
| Record name | 3-methyl-4-pentenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-4-pentenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-Methyl-4-pentenoic acid interesting for protein research?
A1: this compound, specifically its (2S,3S) stereoisomer, has shown promise as an unsaturated analog of L-isoleucine in protein research. [, , ] This means it can be incorporated into proteins in living organisms, potentially introducing new functionalities.
Q2: How effective is the incorporation of this compound into proteins?
A2: Studies using E. coli showed that the (2S,3S)-isomer of this compound can replace up to 72% of isoleucine in the test protein mouse dihydrofolate reductase (mDHFR). [] The incorporation is stereoselective, with the (2S,3R) isomer showing no significant incorporation. [, ] This highlights the importance of stereochemistry in biological systems.
Q3: What are the potential applications of incorporating this compound into proteins?
A3: The incorporation of this unsaturated isoleucine analog can be used to modify protein properties. For example, incorporating the alkene analog into artificial extracellular matrix proteins led to changes in solubility and increased resistance to the enzyme elastase. [] This approach could be used to design proteins with tailored properties for various applications.
Q4: Are there any catalytic applications of this compound derivatives?
A4: While this compound itself is not typically used as a catalyst, its derivatives can be involved in catalytic reactions. For instance, the Ruthenium-catalyzed reaction of ethyl diazoacetate with crotyl sulfide (a derivative of 3-methyl-4-pentene) produces a mixture of anti- and syn-2-(ethylthio)-3-methyl-4-pentenoic acid ethyl ester. [] This reaction highlights the use of 3-methyl-4-pentene derivatives in organometallic chemistry and organic synthesis.
Q5: Is there research on the synthesis of specific stereoisomers of this compound derivatives?
A5: Yes, research has focused on synthesizing specific stereoisomers of compounds related to this compound. For example, diastereoselective synthesis of erythro- and threo-2-hydroxy-3-methyl-4-pentenoic acids has been achieved using the ester enolate Claisen rearrangement of 2-butenyl 2-hydroxyacetate. [] This level of control over stereochemistry is essential for applications where specific isomers are desired.
Q6: Has this compound been used in the total synthesis of natural products?
A6: Yes, (R)-3-Hydroxy-3-methyl-4-pentenoic acid ester, a derivative of this compound, has been used in the formal total synthesis of Taurospongin A. [] This highlights the potential of this compound derivatives as building blocks in complex molecule synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



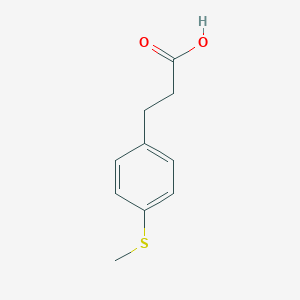
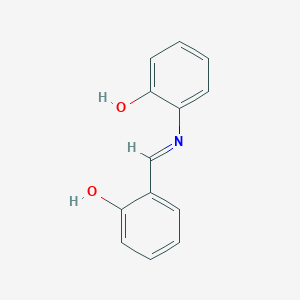
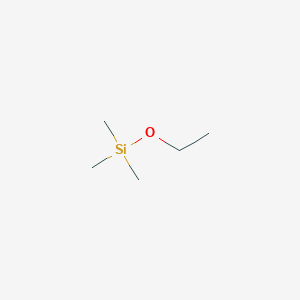

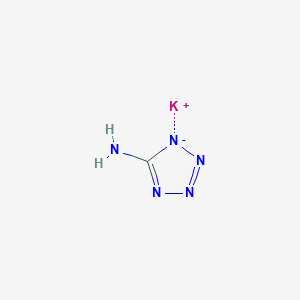


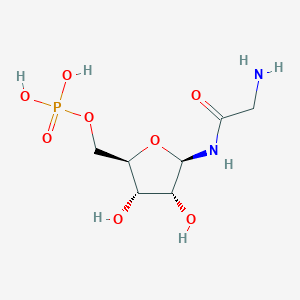
![(3aR-cis)-(+)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one](/img/structure/B156624.png)
